molecular formula C26H40O2P2 B132631 (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) CAS No. 150971-43-0

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)

Cat. No.: B132631
CAS No.: 150971-43-0
M. Wt: 446.5 g/mol
InChI Key: HLLUWVKDDQIKNF-UHFFFAOYSA-N
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Description

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a chiral ligand used in various catalytic processes. This compound is characterized by its biphenyl backbone, which is substituted with methoxy groups at the 6 and 6’ positions, and diisopropylphosphine groups at the 2 and 2’ positions. The chiral nature of this ligand makes it particularly valuable in asymmetric synthesis, where it can influence the stereochemistry of the products.

Mechanism of Action

Target of Action

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a type of bisphosphine ligand . Bisphosphines are organophosphorus compounds most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry . They are identified by the presence of two phosphino groups linked by a backbone . The primary targets of this compound are likely to be metal ions in various chemical reactions, where it acts as a ligand facilitating the formation of complex structures .

Mode of Action

The compound interacts with its targets (metal ions) through the process of chelation, forming a five-membered chelate ring with most metals . This interaction results in the formation of stable complexes that are used in various chemical reactions .

Biochemical Pathways

Bisphosphines in general are known to play a crucial role in various chemical reactions, including catalysis and synthesis of complex molecules .

Pharmacokinetics

The pharmacokinetic properties of bisphosphines are generally determined by their physicochemical properties, such as molecular weight, lipophilicity, and chemical stability .

Result of Action

The result of the compound’s action is the formation of stable complexes with metal ions, which can be used in various chemical reactions . These complexes can have a wide range of applications in fields such as catalysis, material science, and medicinal chemistry .

Action Environment

The action, efficacy, and stability of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s ability to form complexes with metal ions and thus influence its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) typically involves the following steps:

    Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and 6-bromo-2-methoxyphenylboronic acid.

    Introduction of Phosphine Groups: The diisopropylphosphine groups are introduced via a lithiation reaction followed by the addition of diisopropylchlorophosphine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) can undergo various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The major products are the substituted biphenyl derivatives.

Scientific Research Applications

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) has several applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

    Biology: Its chiral properties make it useful in the synthesis of biologically active compounds.

    Medicine: It is employed in the synthesis of pharmaceuticals, where control over stereochemistry is crucial.

    Industry: It is used in the production of fine chemicals and materials with specific chiral properties.

Comparison with Similar Compounds

    ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine): The enantiomer of the compound .

    (S)-BINAP: Another chiral ligand with a similar biphenyl backbone but different substituents.

    (S)-Ph-BPE: A chiral ligand with a similar phosphine structure but different backbone.

Uniqueness: (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is unique due to its specific substitution pattern and chiral properties, which make it highly effective in asymmetric catalysis. Its ability to form stable complexes with various metals and influence the stereochemistry of reactions sets it apart from other similar compounds.

Properties

IUPAC Name

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLUWVKDDQIKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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